2-(2-Methoxyethyl)-4-methylpyridine
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Overview
Description
2-(2-Methoxyethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methoxyethyl group attached to the second carbon and a methyl group attached to the fourth carbon of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-4-methylpyridine can be achieved through several methods. One common method involves the alkylation of 4-methylpyridine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
2-(2-Methoxyethyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound with similar functional groups but different structural arrangement.
4-Methylpyridine: A simpler pyridine derivative without the methoxyethyl group.
2-(2-Methoxyethyl)pyridine: A compound with a similar structure but lacking the methyl group at the fourth position.
Uniqueness
2-(2-Methoxyethyl)-4-methylpyridine is unique due to the presence of both the methoxyethyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. Its unique structure allows for specific interactions in biological systems, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-(2-methoxyethyl)-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-3-5-10-9(7-8)4-6-11-2/h3,5,7H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLYVJIXCPQDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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